5-Methyl-2,4,6-trinitrobenzene-1,3-diol
Description
5-Methyl-2,4,6-trinitrobenzene-1,3-diol is a nitroaromatic compound featuring a benzene ring substituted with hydroxyl groups at positions 1 and 3, nitro groups at positions 2, 4, and 6, and a methyl group at position 5. This unique arrangement of electron-withdrawing nitro groups and electron-donating hydroxyl and methyl groups creates a complex interplay of electronic and steric effects. The hydroxyl groups may increase polarity compared to purely nitro-substituted analogs like TNT, influencing solubility and stability.
Structure
2D Structure
Properties
CAS No. |
602-97-1 |
|---|---|
Molecular Formula |
C7H5N3O8 |
Molecular Weight |
259.13 g/mol |
IUPAC Name |
5-methyl-2,4,6-trinitrobenzene-1,3-diol |
InChI |
InChI=1S/C7H5N3O8/c1-2-3(8(13)14)6(11)5(10(17)18)7(12)4(2)9(15)16/h11-12H,1H3 |
InChI Key |
VGEVWRNWJBLRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
- Substituents : TNT (2-methyl-1,3,5-trinitrobenzene) has nitro groups at positions 1, 3, and 5 and a methyl group at position 2, whereas 5-Methyl-2,4,6-trinitrobenzene-1,3-diol has nitro groups at 2, 4, 6 and hydroxyls at 1, 3, with methyl at position 5 .
- Symmetry : TNT’s symmetrical nitro substitution (1,3,5) contributes to its stability as an explosive, while the target compound’s asymmetrical hydroxyl and nitro groups may reduce symmetry and stability.
Functional Properties :
- Acidity : The hydroxyl groups in the target compound are likely more acidic than TNT’s methyl group due to electron-withdrawing nitro groups adjacent to the hydroxyls.
- Applications : TNT is a well-characterized explosive, whereas the target compound’s hydroxyls might limit its explosive utility but enhance solubility for use in synthetic chemistry.
| Property | This compound | 2,4,6-Trinitrotoluene (TNT) |
|---|---|---|
| Functional Groups | Nitro, hydroxyl, methyl | Nitro, methyl |
| Key Substituent Positions | Nitro (2,4,6), hydroxyl (1,3), methyl (5) | Nitro (1,3,5), methyl (2) |
| Polarity | High (due to hydroxyls) | Low |
| Stability | Hypothesized lower | High |
| Applications | Potential synthetic intermediate | Explosive |
Comparison with Substituted Benzene Diols
5-Methoxybenzene-1,3-diol (CAS 2174-64-3)
- Substituents : Methoxy (electron-donating) at position 5 vs. nitro (electron-withdrawing) in the target compound.
- Acidity : The target’s hydroxyls are more acidic due to nitro groups, whereas 5-Methoxybenzene-1,3-diol’s hydroxyls are less acidic .
- Reactivity : Methoxy groups favor electrophilic substitution, while nitro groups deactivate the ring.
Amino-Substituted Diols (e.g., 2-Aminobenzene-1,3-diol)
- Substituents: Amino groups (electron-donating) vs. nitro groups (electron-withdrawing).
- Basicity: Amino groups increase basicity, while nitro groups enhance acidity.
- Applications: Amino-diols may serve as pharmaceutical precursors, whereas the target’s nitro groups suggest energetic or oxidative reactivity .
| Compound | Key Substituents | Electronic Effects | Notable Properties |
|---|---|---|---|
| 5-Methoxybenzene-1,3-diol | Methoxy (C5) | Electron-donating | Lower acidity, soluble |
| 2-Aminobenzene-1,3-diol | Amino (C2) | Electron-donating | Basic, H-bonding |
| Target Compound | Nitro (C2,4,6) | Electron-withdrawing | High acidity, polar |
Preparation Methods
Nitration of 5-Methylbenzene-1,3-Diol
The primary route to this compound involves the nitration of 5-methylbenzene-1,3-diol. This reaction employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent, operating under controlled temperature conditions (0–5°C) to mitigate exothermic side reactions. The methyl group at the 5-position directs nitration to the 2, 4, and 6 positions, yielding the trinitro derivative. Post-reaction, the crude product is purified via recrystallization from ethyl acetate, achieving a crystalline solid with orthorhombic symmetry (space group P2₁2₁2₁).
Optimization of Reaction Conditions
Temperature and Stoichiometry
Optimal nitration requires precise stoichiometric control. Excess HNO₃ ensures complete conversion, but elevated temperatures (>10°C) promote decomposition. Differential scanning calorimetry (DSC) reveals an exothermic decomposition onset at 215°C, underscoring the need for low-temperature processing.
Solvent Selection
Ethyl acetate is preferred for recrystallization due to its moderate polarity, which balances solubility and crystal growth kinetics. X-ray diffraction at 173 K confirms a density of 1.759 g/cm³, aligning with theoretical calculations.
Structural and Thermal Characterization
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): Singlets at δ 2.45 ppm (methyl group) and δ 10.2–12.1 ppm (phenolic -OH), with absence of aromatic protons confirming full nitration.
- ¹³C NMR (100 MHz, DMSO-d₆): Peaks at δ 152–160 ppm (C-NO₂), δ 130 ppm (C-OH), and δ 20.5 ppm (methyl carbon).
- IR (KBr, cm⁻¹): Bands at 1530 (asymmetric NO₂ stretch), 1340 (symmetric NO₂ stretch), and 3250 (O-H stretch).
Single-Crystal X-Ray Diffraction
Low-temperature X-ray analysis (173 K) resolves the planar aromatic core with nitro groups at 120° angles to the ring. The methyl group adopts a staggered conformation, minimizing steric hindrance.
Thermal Stability
DSC thermograms show a sharp endothermic melt at 185°C, followed by exothermic decomposition at 215°C (ΔH = −1,240 kJ/mol). These properties classify the compound as thermally stable relative to conventional explosives like TNT.
Applications and Derivative Synthesis
Energetic Salts
This compound serves as a precursor for cesium salts, which exhibit primary explosive behavior. Metathesis with cesium carbonate in aqueous ethanol yields cesium 5-methyl-2,4,6-trinitrobenzene-1,3-diolate, characterized by enhanced detonation velocity (7,520 m/s) and reduced sensitivity.
Computational Modeling
Density functional theory (DFT) calculations (CBS-4M method) predict a gas-phase enthalpy of formation (ΔHf°(g)) of 84.3 kJ/mol, corroborated by experimental bomb calorimetry. Detonation parameters computed via EXPLO5 V6.03 software include a detonation pressure of 25.4 GPa and velocity of 7,380 m/s.
Q & A
Q. What are the recommended synthetic routes for 5-Methyl-2,4,6-trinitrobenzene-1,3-diol, and how can reaction conditions be optimized?
- Methodological Answer : Stepwise nitration is a viable approach. Starting with a methyl-substituted diol precursor (e.g., 5-methylbenzene-1,3-diol), sequential nitration at positions 2, 4, and 6 can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C for regioselectivity). For example, demonstrates nitration of 2-methoxy-4-methyl-6-nitrophenol to introduce nitro groups. Optimize yields by:
- Monitoring reaction progress via TLC or HPLC.
- Adjusting stoichiometry (3 equivalents HNO₃ per nitro group).
- Quenching with ice-water to prevent over-nitration.
Key challenge: Avoiding ring deactivation due to electron-withdrawing nitro groups.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR can identify the methyl group (δ ~2.5 ppm) and hydroxyl protons (δ ~10–12 ppm, broad). ¹³C NMR resolves aromatic carbons, with deshielding effects from nitro groups.
- IR : Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
- Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z corresponding to C₇H₅N₃O₇ (calc. 259.02). Fragmentation patterns include loss of NO₂ groups.
- X-ray Crystallography : Resolves spatial arrangement of nitro groups and hydrogen bonding (if crystals are obtainable). Refer to for conformational analysis of diols.
Advanced Questions
Q. How do nitro group positions influence the electronic structure and reactivity of this compound?
- Methodological Answer : Nitro groups are strong electron-withdrawing meta-directors. In this compound:
- The methyl group (electron-donating) competes with nitro groups, creating localized electron-deficient regions.
- Reactivity in electrophilic substitutions (e.g., halogenation) is suppressed due to ring deactivation.
- Reduction (e.g., catalytic hydrogenation) converts nitro groups to amines (see for analogous reductions). Computational tools like DFT (Density Functional Theory) can map electron density distribution and predict reaction sites.
Q. What strategies resolve contradictions in reported biological activities of nitro-substituted benzene diols?
- Methodological Answer : Discrepancies may arise from:
- Purity : Use HPLC or GC-MS to verify compound integrity (≥95% purity).
- Assay Conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and exposure times.
- Mechanistic Studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to validate targets (see ’s approach for anticonvulsant studies).
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 5-methyl-2-nitrobenzene-1,3-diol in ).
Q. How can computational chemistry predict the stability of this compound under experimental conditions?
- Methodological Answer :
- DFT Calculations : Assess thermodynamic stability by comparing optimized geometries of possible conformers. For example, used DFT to analyze hydrogen bonding in cis-cyclohexane-1,3-diol.
- Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., nitro group elimination).
- Solvent Effects : Use COSMO-RS to predict solubility and stability in polar vs. non-polar solvents.
Key Research Findings
- Synthetic Flexibility : Stepwise nitration allows regioselective introduction of nitro groups, though steric hindrance from the methyl group may require tailored conditions .
- Hydrogen Bonding : The diol moiety facilitates intermolecular hydrogen bonding, influencing crystal packing (analogous to ’s cyclohexane diol analysis) .
- Redox Activity : Nitro groups enable reduction to amino derivatives, expanding applications in medicinal chemistry (as seen in ’s amino derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
